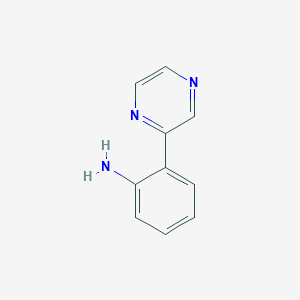amine](/img/structure/B8520038.png)
[(2,6-Dichloropyridin-3-yl)methyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,6-Dichloropyridin-3-yl)methyl](methyl)amine is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Dichloropyridin-3-yl)methyl](methyl)amine typically involves the reaction of 2,6-dichloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
化学反应分析
Types of Reactions
[(2,6-Dichloropyridin-3-yl)methyl](methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
[(2,6-Dichloropyridin-3-yl)methyl](methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of [(2,6-Dichloropyridin-3-yl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of [(2,6-Dichloropyridin-3-yl)methyl](methyl)amine.
N-Methylamine: Another precursor used in the synthesis.
N-(2,6-Dichloro-3-pyridylmethyl)phthalimide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H8Cl2N2 |
|---|---|
分子量 |
191.05 g/mol |
IUPAC 名称 |
1-(2,6-dichloropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-10-4-5-2-3-6(8)11-7(5)9/h2-3,10H,4H2,1H3 |
InChI 键 |
IOOZLHHLQUFFAJ-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(N=C(C=C1)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

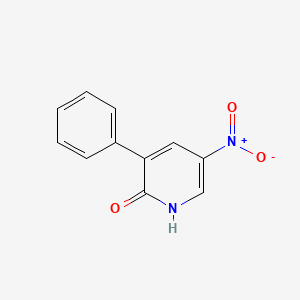
![Acetamide, 2,2,2-trifluoro-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B8519967.png)
![3-(3-Amino-5-methyl-benzo[1,2,4]triazin-7-yl)-4-chloro-phenol](/img/structure/B8519977.png)
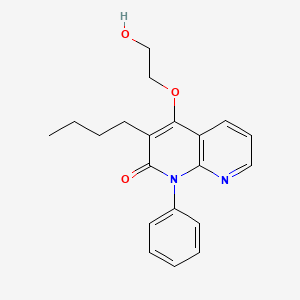
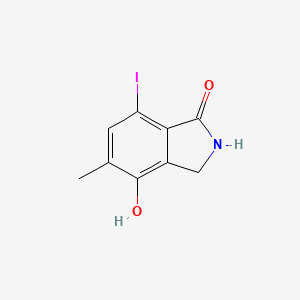
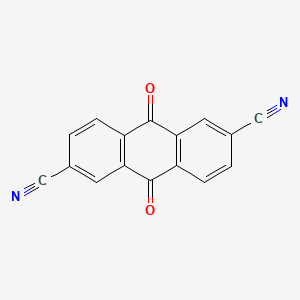
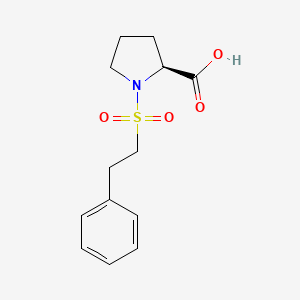
![4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B8520008.png)
![Carbamic acid,n-[2-amino-5-ethoxy-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8520012.png)
![6-Bromo-2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B8520023.png)
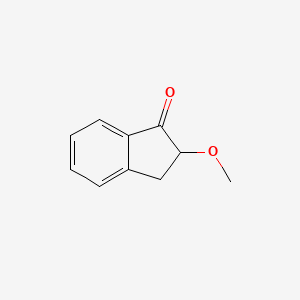
![Benzo[d]oxazole,4-(4-methylphenyl)-](/img/structure/B8520058.png)

